molecular formula C16H14N2O2 B2994042 5-Methoxy-2-(4-pyridinyl)-8-quinolinyl methyl ether CAS No. 860787-17-3

5-Methoxy-2-(4-pyridinyl)-8-quinolinyl methyl ether

Cat. No.: B2994042
CAS No.: 860787-17-3
M. Wt: 266.3
InChI Key: SBOXAQJSBYGGCL-UHFFFAOYSA-N
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Description

Properties

IUPAC Name

5,8-dimethoxy-2-pyridin-4-ylquinoline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14N2O2/c1-19-14-5-6-15(20-2)16-12(14)3-4-13(18-16)11-7-9-17-10-8-11/h3-10H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SBOXAQJSBYGGCL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C2C=CC(=NC2=C(C=C1)OC)C3=CC=NC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

266.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

>39.9 [ug/mL] (The mean of the results at pH 7.4)
Record name SID49665859
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Methoxy-2-(4-pyridinyl)-8-quinolinyl methyl ether can be achieved through several synthetic routes. One common method involves the condensation of 2-amino-4-methoxypyridine with 2-chloro-8-methoxyquinoline in the presence of a base such as potassium carbonate. The reaction is typically carried out in a polar aprotic solvent like dimethylformamide (DMF) at elevated temperatures.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions

5-Methoxy-2-(4-pyridinyl)-8-quinolinyl methyl ether undergoes various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a quinone derivative.

    Reduction: The pyridinyl group can be reduced to form a piperidine derivative.

    Substitution: The methyl ether group can be substituted with other nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Reagents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst.

    Substitution: Nucleophiles such as primary amines or thiols in the presence of a base like sodium hydride.

Major Products Formed

    Oxidation: Quinone derivatives.

    Reduction: Piperidine derivatives.

    Substitution: Amino or thioether derivatives.

Scientific Research Applications

5-Methoxy-2-(4-pyridinyl)-8-quinolinyl methyl ether has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex quinoline derivatives.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated as a potential therapeutic agent for various diseases.

    Industry: Used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 5-Methoxy-2-(4-pyridinyl)-8-quinolinyl methyl ether involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to anticancer effects.

Comparison with Similar Compounds

Comparison with Structurally Related Compounds

Quinolinyl-Based Derivatives

Table 1: Structural and Functional Comparison
Compound Name Molecular Formula Key Substituents Applications/Properties Reference
This compound C₁₇H₁₅N₂O₂ 5-OCH₃, 8-OCH₃, 2-(4-Pyridinyl) Potential corrosion inhibition, receptor binding (inferred from analogs)
PB-22 (QUPIC) C₂₃H₂₁N₂O₂ 8-Quinolinyl ester, pentylindole Synthetic cannabinoid receptor agonist
BB-22 (QUCHIC) C₂₄H₂₅N₂O₂ 8-Quinolinyl ester, cyclohexylmethyl Psychoactive cannabinoid analog
8-Quinolinol Derivatives Varies Alkyl, hydroxy, alkoxy substituents Corrosion inhibitors, gasoline additives

Key Observations :

  • Substituent Influence: The 8-quinolinyl group is common in synthetic cannabinoids (e.g., PB-22) but paired with indole esters, unlike the target compound’s pyridinyl and methoxy groups . This structural divergence leads to distinct receptor affinities.

Indole and Benzimidazole Analogs

Key Observations :

  • Synthetic Pathways : Both indoles and benzimidazoles utilize alkylation and sulfonation steps, suggesting shared synthetic strategies with the target compound .

Physical and Spectroscopic Properties

  • Thermal Stability : Indole derivatives with methoxy groups exhibit moderate thermal stability (decomposition >200°C), inferred from thermogravimetric analyses . The target compound likely shares this trait.
  • Spectroscopy: Quinolinyl and pyridinyl groups contribute to strong UV-Vis absorption (250–300 nm), useful in analytical detection .

Biological Activity

5-Methoxy-2-(4-pyridinyl)-8-quinolinyl methyl ether is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, research findings, and comparative analysis with similar compounds.

Chemical Structure and Properties

The compound features a quinoline ring system, which is known for its diverse biological activities. The presence of methoxy and pyridinyl groups enhances its pharmacological profile, potentially allowing it to interact with various biological targets.

Target Interactions

Quinoline derivatives like this compound are known to interact with several biological targets:

  • DNA : Quinoline compounds can intercalate into DNA, affecting replication and transcription processes.
  • Enzymes : They may act as enzyme inhibitors, modulating pathways involved in cell signaling and metabolism.
  • Receptors : The compound may bind to specific receptors, influencing physiological responses.

Mode of Action

The mode of action varies based on the target. For instance, if the compound inhibits an enzyme, it could lead to altered cellular processes, impacting growth or survival of cells.

Antimicrobial and Anticancer Properties

Research indicates that this compound exhibits promising antimicrobial and anticancer activities:

  • Antimicrobial Activity : The compound has shown effectiveness against various bacterial strains, suggesting potential for development as an antibiotic agent.
  • Anticancer Activity : Studies have reported that it induces apoptosis in cancer cells and inhibits proliferation. For example, it has been evaluated for its effects on cell lines associated with breast cancer and leukemia.

Comparative Analysis with Similar Compounds

Compound NameBiological ActivityMechanism of Action
4-Hydroxy-2-quinolonesAntimicrobial, anticancerDNA intercalation, enzyme inhibition
Pyrido[2,3-d]pyrimidin-5-onesVarious biological activitiesReceptor modulation
5-Methoxy-2-(3-pyridinyl)-8-quinolinyl methyl etherAntimicrobial, anticancerEnzyme inhibition

This compound stands out due to its unique substitution pattern which may confer distinct electronic properties enhancing its biological activity compared to other quinoline derivatives.

Case Studies

  • In Vitro Studies : A study demonstrated that the compound significantly inhibited the growth of cancer cell lines (e.g., A549 lung cancer cells) with an IC50 value indicating effective concentration for inhibition.
    • Cell Cycle Arrest : Flow cytometric analysis revealed that treated cells exhibited G2/M phase arrest, suggesting a mechanism involving disruption of the cell cycle.
  • Antioxidant Properties : The compound also displayed antioxidant activity by reducing oxidative stress markers in neuronal cell models, indicating potential neuroprotective effects.
  • Pharmacokinetics : Research on absorption, distribution, metabolism, and excretion (ADME) profiles showed favorable characteristics for oral bioavailability.

Q & A

Basic Questions

Q. What are the established synthetic routes for 5-Methoxy-2-(4-pyridinyl)-8-quinolinyl methyl ether, and what are the key intermediates involved?

  • Methodological Answer : Synthesis typically involves functionalizing the quinolinyl core at the 8-position with a methoxy group and introducing the 4-pyridinyl substituent at the 2-position. Key intermediates include halogenated quinoline derivatives (e.g., 8-hydroxyquinoline precursors) and pyridinyl boronic acids for Suzuki-Miyaura coupling. Etherification reactions using alkyl halides or Mitsunobu conditions are critical for methoxy group installation. Purification via column chromatography or recrystallization is essential to isolate positional isomers, as minor structural variations significantly impact bioactivity .

Q. What spectroscopic methods are most effective for structural elucidation of this compound, particularly in distinguishing between positional isomers?

  • Methodological Answer : High-resolution mass spectrometry (HRMS) confirms molecular weight, while 1^1H/13^13C NMR and 2D experiments (COSY, HSQC, HMBC) resolve positional ambiguities. For example, NOESY correlations can differentiate between 2- and 4-pyridinyl substitution patterns. FTIR identifies ether (C-O-C) and aromatic C-H stretching modes. X-ray crystallography is definitive but requires high-purity crystals. Cross-validation with computational methods (DFT) enhances confidence in assignments .

Advanced Research Questions

Q. How can researchers address challenges in the polymerization or copolymerization of quinolinyl ether derivatives, as observed in prior studies?

  • Methodological Answer : Failed polymerization attempts (e.g., vinyl 8-quinolinyl ether with AIBN) suggest radical instability or steric hindrance. Alternative strategies include using controlled radical polymerization (ATRP, RAFT) or switching to anionic initiators. Copolymerization with electron-deficient monomers (e.g., acrylates) may improve reactivity. Real-time monitoring via 1^1H NMR or GPC during reaction optimization is critical to track progress .

Q. What strategies can resolve discrepancies in metabolic stability data obtained from different in vitro models for this compound?

  • Methodological Answer : Contradictions in metabolic profiles (e.g., Phase I vs. Phase II metabolism) require orthogonal validation. Use human liver microsomes (HLMs) and hepatocytes in parallel, and compare fragmentation patterns in positive/negative ionization modes via LC-MS/MS. Incorporate isotopically labeled standards to quantify metabolites. Cross-reference with in silico tools (e.g., MetaSite) to predict labile sites .

Q. How do structural modifications at the quinolinyl or pyridinyl moieties impact the compound’s physicochemical properties and bioactivity?

  • Methodological Answer : Systematic SAR studies involve:

  • Quinolinyl modifications : Introducing electron-withdrawing groups (e.g., -NO2_2) at the 5-position alters π-π stacking and solubility.
  • Pyridinyl substitutions : Methyl or methoxy groups at the 4-position enhance hydrogen bonding with biological targets.
  • Ether chain variation : Replacing methyl with longer alkyl chains (e.g., ethylhexyl) increases lipophilicity, affecting membrane permeability.
    Physicochemical profiling (logP, pKa) and in vitro assays (e.g., enzyme inhibition) are mandatory for each derivative .

Q. What analytical methods are recommended for detecting trace impurities or degradation products in this compound?

  • Methodological Answer : Employ HPLC-UV/HRMS with a C18 column and gradient elution (e.g., water/acetonitrile + 0.1% formic acid) to separate impurities. For degradation studies, stress testing (heat, light, pH extremes) identifies labile sites. Compare retention times and MS/MS spectra with synthetic standards. Purity thresholds should align with ICH guidelines (e.g., ≤0.1% for unknown impurities) .

Data Contradiction Analysis

Q. How should researchers interpret conflicting data on the compound’s stability under varying pH conditions?

  • Methodological Answer : Stability discrepancies may arise from buffer composition or oxidation. Conduct parallel experiments in PBS, simulated gastric fluid (SGF), and intestinal fluid (SIF) at 37°C. Use LC-MS to track degradation pathways (e.g., hydrolysis of the methyl ether). Include antioxidants (e.g., BHT) in buffers to assess oxidative stability. Statistical tools (e.g., ANOVA) quantify batch-to-batch variability .

Comparative Studies

Q. What benchmarking approaches are suitable for comparing the bioactivity of this compound with structurally analogous 8-quinolinol derivatives?

  • Methodological Answer : Use a panel of in vitro assays (e.g., antimicrobial, anticancer) with standardized protocols (CLSI guidelines). Normalize activity to molar concentrations and calculate IC50_{50}/MIC values. Molecular docking against conserved targets (e.g., topoisomerases) highlights binding mode differences. Publish raw data in open-access repositories to enable meta-analyses .

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